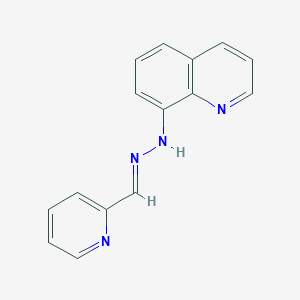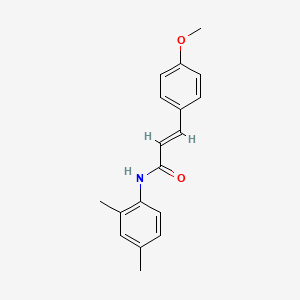
N-(4-methoxybenzyl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)cyclooctanamine, also known as MBOCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MBOCA is a derivative of cyclooctanamine and contains a methoxybenzyl group on the amino nitrogen. This compound has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of N-(4-methoxybenzyl)cyclooctanamine is not fully understood. However, it is believed that N-(4-methoxybenzyl)cyclooctanamine exerts its antitumor and antimicrobial effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. N-(4-methoxybenzyl)cyclooctanamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)cyclooctanamine has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(4-methoxybenzyl)cyclooctanamine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-methoxybenzyl)cyclooctanamine has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(4-methoxybenzyl)cyclooctanamine has also been shown to disrupt the cytoskeleton of cancer cells, leading to their death.
実験室実験の利点と制限
N-(4-methoxybenzyl)cyclooctanamine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily verified using analytical techniques. Additionally, N-(4-methoxybenzyl)cyclooctanamine has been extensively studied for its potential applications in various fields of scientific research. However, N-(4-methoxybenzyl)cyclooctanamine also has some limitations. It is a toxic compound and must be handled with care in the laboratory. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)cyclooctanamine. One area of research is to further elucidate the mechanism of action of N-(4-methoxybenzyl)cyclooctanamine. This could lead to the development of more potent and selective analogs of N-(4-methoxybenzyl)cyclooctanamine for use in cancer therapy. Another area of research is to investigate the potential use of N-(4-methoxybenzyl)cyclooctanamine in combination with other anticancer agents to enhance their efficacy. Finally, research could be conducted to investigate the potential use of N-(4-methoxybenzyl)cyclooctanamine in other fields of scientific research, such as materials science and nanotechnology.
合成法
N-(4-methoxybenzyl)cyclooctanamine can be synthesized by reacting cyclooctanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields N-(4-methoxybenzyl)cyclooctanamine as a white crystalline solid. The purity of the product can be verified by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-methoxybenzyl)cyclooctanamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(4-methoxybenzyl)cyclooctanamine is in the field of medicinal chemistry. N-(4-methoxybenzyl)cyclooctanamine has been shown to possess potent antitumor activity against various cancer cell lines. Additionally, N-(4-methoxybenzyl)cyclooctanamine has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-11-9-14(10-12-16)13-17-15-7-5-3-2-4-6-8-15/h9-12,15,17H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRUSSZBEUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]cyclooctanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)